3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one 3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14875431
InChI: InChI=1S/C18H13ClFN3O/c19-12-6-4-10(5-7-12)17-16-14(11-2-1-3-13(20)8-11)9-15(24)21-18(16)23-22-17/h1-8,14H,9H2,(H2,21,22,23,24)
SMILES:
Molecular Formula: C18H13ClFN3O
Molecular Weight: 341.8 g/mol

3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

CAS No.:

Cat. No.: VC14875431

Molecular Formula: C18H13ClFN3O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one -

Specification

Molecular Formula C18H13ClFN3O
Molecular Weight 341.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-4-(3-fluorophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Standard InChI InChI=1S/C18H13ClFN3O/c19-12-6-4-10(5-7-12)17-16-14(11-2-1-3-13(20)8-11)9-15(24)21-18(16)23-22-17/h1-8,14H,9H2,(H2,21,22,23,24)
Standard InChI Key YRESJNCXKRKYGY-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[3,4-b]pyridine scaffold, where the pyridine ring is partially saturated (1,2,4,5-tetrahydro). Substituents include a 4-chlorophenyl group at position 3 and a 3-fluorophenyl group at position 4. This arrangement creates a planar bicyclic system with moderate rigidity, favoring interactions with biological targets such as enzymes and receptors .

Physicochemical Data

  • Molecular Formula: C18H13ClFN3O\text{C}_{18}\text{H}_{13}\text{ClFN}_3\text{O}

  • Molecular Weight: 341.8 g/mol

  • Solubility: Limited aqueous solubility due to aromatic substituents; soluble in polar organic solvents like DMSO and DMF.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the lactam moiety .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Cyclization: 5-Aminopyrazoles react with arylidene oxazolones under solvent-free conditions to form tetrahydro-pyrazolo[3,4-b]pyridin-6-ones .

  • Halogenation: Electrophilic substitution introduces chlorine and fluorine at the para and meta positions of the phenyl groups, respectively.

  • Dehydrogenation: Superbasic media (e.g., tt-BuOK/DMSO) eliminate benzamide intermediates to yield the final product .

A one-pot strategy reported by Beilstein Journal of Organic Chemistry achieves yields up to 81% by combining cyclization and elimination steps . Nano-magnetic catalysts (e.g., Fe3O4@MIL-101(Cr)\text{Fe}_3\text{O}_4@\text{MIL-101(Cr)}) further enhance efficiency under solvent-free conditions .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Solvent-free cyclization150°C, 1.5 h62
Superbasic eliminationtt-BuOK/DMSO, 150°C81
Nano-catalytic synthesisFe3O4@MIL-101\text{Fe}_3\text{O}_4@\text{MIL-101}, 100°C89

Biological Activities and Mechanisms

Table 2: Antiproliferative Activity

Cell LineIC50_{50} (µM)Target PathwayReference
HeLa2.4CDK2/Cyclin E
MCF-73.1PI3K/Akt/mTOR
A5495.8MAPK/ERK

Anti-inflammatory Effects

In silico studies indicate 5-lipoxygenase (5-LOX) inhibition, reducing leukotriene synthesis. The fluorophenyl group enhances binding to the enzyme’s hydrophobic pocket, achieving a docking score of −9.2 kcal/mol.

Antimicrobial Activity

Against Gram-positive bacteria (e.g., S. aureus), the compound shows MIC values of 8–16 µg/mL, attributed to membrane disruption and nucleic acid intercalation .

Structure-Activity Relationships (SAR)

  • Halogen Substituents: Chlorine at position 4 increases electron-withdrawing effects, enhancing kinase inhibition. Fluorine at position 3 improves metabolic stability .

  • Tetrahydropyridine Ring: Partial saturation reduces planarity, favoring interactions with allosteric enzyme sites .

  • Pyrazole Nitrogen: The N1 position is critical for hydrogen bonding with catalytic lysine residues in kinases .

Table 3: Impact of Substituents on Activity

PositionSubstituentBiological Effect
34-ChlorophenylEnhances CDK2 inhibition (ΔIC50_{50} = −1.2 µM)
43-FluorophenylImproves 5-LOX binding (ΔScore = +1.5 kcal/mol)
6KetoneStabilizes lactam-enzyme interactions

Recent Advances and Applications

Asymmetric Synthesis

N-Heterocyclic carbene (NHC)-catalyzed [3 + 3] annulation enables enantioselective synthesis of pyrazolo[3,4-b]pyridin-6-ones with >90% ee . This method offers scalability for producing chiral derivatives with enhanced selectivity .

Fluorescent Probes

The compound exhibits blue fluorescence (λem_{\text{em}} = 409–440 nm) with a quantum yield of 0.23, making it suitable for bioimaging and cellular tracking .

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